molecular formula C10H13BrN2O3 B13886801 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide

Cat. No.: B13886801
M. Wt: 289.13 g/mol
InChI Key: NGMXMEQDZCZGMC-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with bromine and methoxy groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations. For example, the bromination of a pyridine derivative can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide include:

  • 2-bromo-6-methoxypyridin-4-ylamine
  • 2-bromo-6-methoxypyridine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,15)9(14)12-6-4-7(11)13-8(5-6)16-3/h4-5,15H,1-3H3,(H,12,13,14)

InChI Key

NGMXMEQDZCZGMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Origin of Product

United States

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